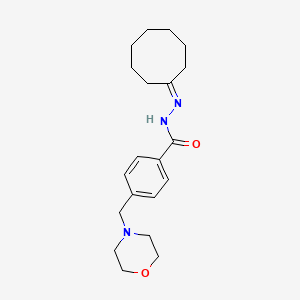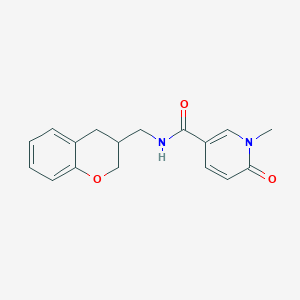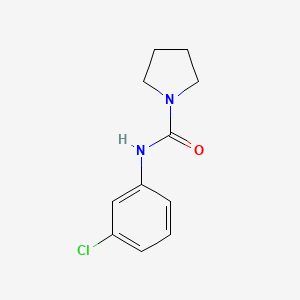
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP-ACP is a white crystalline powder that is soluble in water, and it is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid.
科学的研究の応用
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied in various scientific fields, including dentistry, biomedicine, and materials science. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to have significant potential in preventing and treating dental caries. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can bind to tooth enamel and prevent demineralization, leading to stronger and healthier teeth. In biomedicine, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been studied for its potential applications in drug delivery and cancer therapy. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can improve the solubility and stability of drugs, and it can also target cancer cells specifically. In materials science, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been used to develop novel materials with improved mechanical and biological properties.
作用機序
The mechanism of action of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is complex and depends on the specific application. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP works by binding to tooth enamel and forming a protective layer that prevents demineralization. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also promote remineralization by providing calcium and phosphate ions to the tooth surface. In drug delivery and cancer therapy, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP works by improving the solubility and stability of drugs and targeting cancer cells specifically. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also enhance the uptake of drugs by cells and reduce their toxicity.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been shown to have several biochemical and physiological effects, depending on the specific application. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can increase the hardness and mineral content of tooth enamel, leading to stronger and healthier teeth. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also reduce the formation of dental plaque and prevent the growth of bacteria that cause dental caries. In drug delivery and cancer therapy, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can improve the efficacy and safety of drugs by reducing their toxicity and enhancing their uptake by cells. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can also target cancer cells specifically and reduce the risk of side effects.
実験室実験の利点と制限
N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP has several advantages for lab experiments, including its high yield and purity, its stability under various conditions, and its versatility for various applications. However, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP also has some limitations, such as its relatively high cost, its potential toxicity in high concentrations, and its limited solubility in some solvents. These limitations should be taken into account when designing experiments and interpreting results.
将来の方向性
There are several future directions for N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP research, including the development of novel applications in dentistry, biomedicine, and materials science. In dentistry, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be further optimized for preventing and treating dental caries, and it can also be used to develop new materials for dental restorations. In biomedicine, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be studied for its potential applications in drug delivery, gene therapy, and tissue engineering. In materials science, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be used to develop new materials with improved mechanical and biological properties, such as bone substitutes and dental implants. Overall, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
Conclusion:
In conclusion, N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is synthesized through a specific method that involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its capabilities.
合成法
The synthesis of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP involves the reaction of 3-chloroaniline and pyrrolidine-1-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified through recrystallization. The yield of N-(3-chlorophenyl)-1-pyrrolidinecarboxamide-ACP obtained through this method is typically high, and the purity is also satisfactory for most applications.
特性
IUPAC Name |
N-(3-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-4-3-5-10(8-9)13-11(15)14-6-1-2-7-14/h3-5,8H,1-2,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFAKZKTOPZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)pyrrolidine-1-carboxamide | |
CAS RN |
35640-07-4 |
Source


|
| Record name | N-(3-CHLOROPHENYL)-1-PYRROLIDINECARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

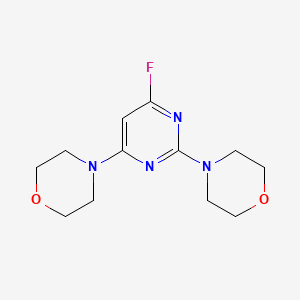


![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)
![5-{2-[2-(1H-imidazol-1-yl)ethoxy]phenyl}pyridin-2(1H)-one](/img/structure/B5686691.png)
![N-(3,5-dimethoxyphenyl)-3-[1-(1H-imidazol-2-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5686692.png)
![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)
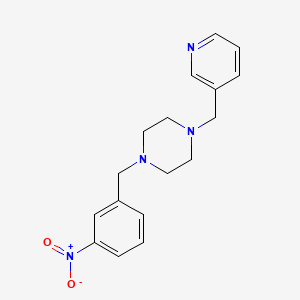
![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)

![2-[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetamide](/img/structure/B5686735.png)
